![molecular formula C13H24O4 B188876 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-87-7](/img/structure/B188876.png)
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane, also known as DPTU, is a spiroacetal compound that has been studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an interesting topic for research.
Mechanism Of Action
The mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is not fully understood. However, it is believed that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane may interact with cellular membranes and alter their properties. This may lead to changes in cellular function and signaling pathways.
Biochemical And Physiological Effects
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane in lab experiments is its unique molecular structure, which allows for the synthesis of various compounds and polymers. However, one limitation of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. One direction is to further study the mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane and its interactions with cellular membranes. Another direction is to explore the potential use of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a drug delivery system for targeted therapies. Additionally, there is potential for the development of new spiroacetal-based polymers using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a building block.
Synthesis Methods
The synthesis of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of propyl aldehyde with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acetic anhydride to form 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This synthesis method has been studied and optimized for high yield and purity.
Scientific Research Applications
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential applications in various scientific fields, including organic chemistry, material science, and biomedical engineering. In organic chemistry, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a reagent for the synthesis of various compounds. In material science, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a building block for the synthesis of spiroacetal-based polymers. In biomedical engineering, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential use as a drug delivery system.
properties
CAS RN |
5703-87-7 |
|---|---|
Product Name |
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,9-dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-3-5-11-14-7-13(8-15-11)9-16-12(6-4-2)17-10-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
AAEMVLVCGTYKOQ-UHFFFAOYSA-N |
SMILES |
CCCC1OCC2(CO1)COC(OC2)CCC |
Canonical SMILES |
CCCC1OCC2(CO1)COC(OC2)CCC |
Other CAS RN |
5703-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



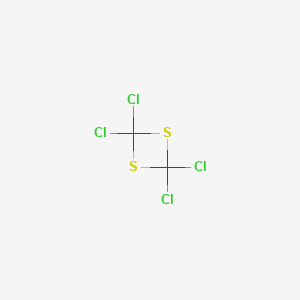
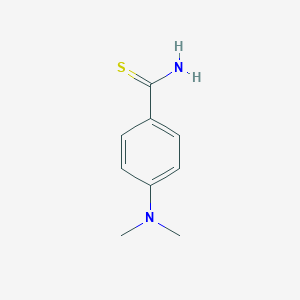
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
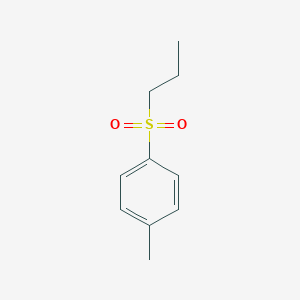
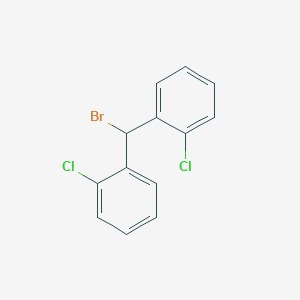
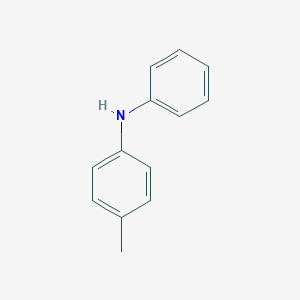
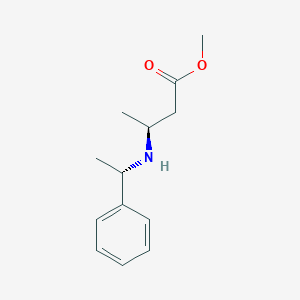
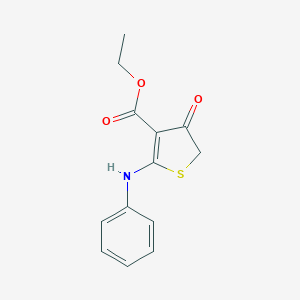
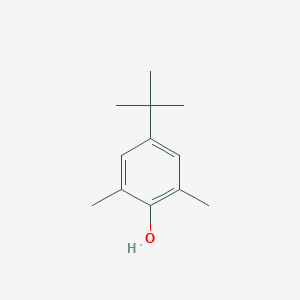

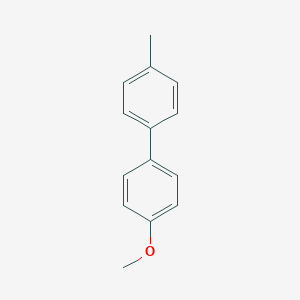
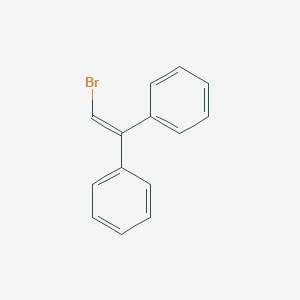

![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)